molecular formula C8H10N2O5 B3349288 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide CAS No. 212626-83-0

4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide

Cat. No.: B3349288
CAS No.: 212626-83-0
M. Wt: 214.18 g/mol
InChI Key: YVUSPEAQBXAYKY-UHFFFAOYSA-N
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Description

4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a butanamide moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide typically involves the reaction of succinic anhydride with N-hydroxysuccinimide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of N-hydroxysuccinimide on the carbonyl carbon of succinic anhydride, leading to the formation of the intermediate, which subsequently undergoes cyclization to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The industrial production also includes purification steps such as crystallization and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amide derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity. The exact mechanism depends on the specific application and the molecular targets involved. In the case of its use as an anticonvulsant, the compound is believed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, thereby reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide stands out due to its versatile applications and the presence of both a pyrrolidinone ring and a butanamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-amino-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c9-5(11)1-4-8(14)15-10-6(12)2-3-7(10)13/h1-4H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUSPEAQBXAYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40782333
Record name 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212626-83-0
Record name 4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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